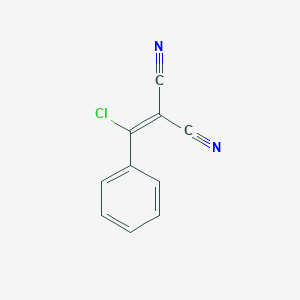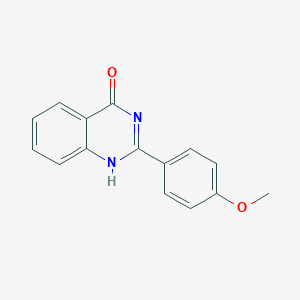
2-(4-methoxyphenyl)-1H-quinazolin-4-one
Descripción general
Descripción
2-(4-methoxyphenyl)-1H-quinazolin-4-one, also known as PD153035, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). It is widely used in scientific research for its ability to selectively inhibit EGFR, a protein that is overexpressed in many types of cancer. In
Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Applications
Synthesis and Analgesic Activity : Novel compounds, including 2-(4-methoxyphenyl)-1H-quinazolin-4-one derivatives, have been synthesized and tested for their analgesic and anti-inflammatory properties. These compounds showed promising results as analgesic agents, with some being more potent than standard drugs like diclofenac sodium. This research highlights the potential of this compound derivatives in developing new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2011).
Analgesic and Anti-Inflammatory Agents : Another study synthesized a variety of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory activities. The findings indicated significant potential for these compounds in pain relief and inflammation reduction, suggesting their therapeutic value (Alagarsamy & Murugesan, 2007).
Anticancer Applications
Potent Anticancer Agent Discovery : Research has led to the discovery of derivatives of this compound with potent antiproliferative activity against cancer cells. These compounds disrupted microtubule formation and inhibited tumor growth in vivo, indicating their potential as effective anticancer agents (Suzuki et al., 2020).
Antitumor Activity : Some 2, 3-disubstituted quinazolin-4(3H)-ones, including this compound derivatives, have demonstrated broad-spectrum antitumor effectiveness. These compounds could serve as templates for developing more potent antitumor agents (Gawad et al., 2010).
Antioxidant Properties
- Antioxidant Activity Evaluation : Derivatives of this compound were synthesized and evaluated for their antioxidant properties. The study found that certain structural features, like the presence of hydroxyl groups, significantly increased antioxidant activity, showcasing the potential of these compounds in antioxidant applications (Mravljak et al., 2021).
Miscellaneous Applications
H1-Antihistaminic Agents : A series of triazoloquinazolin-5-ones, derived from this compound, were synthesized and tested for H1-antihistaminic activity. These compounds showed promising results as new H1-antihistaminic agents, with some exhibiting minimal sedation compared to standard drugs (Alagarsamy et al., 2009).
Corrosion Inhibition : Quinazolin-4(3H)-one derivatives, including those with a 4-methoxyphenyl group, have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds showed high corrosion inhibition efficiency, suggesting their potential use in industrial applications to protect metals from corrosion (Chen et al., 2021).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETSSARHFAGODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327754 | |
| Record name | 2-(4-methoxyphenyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643183 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1152-07-4 | |
| Record name | 2-(4-methoxyphenyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



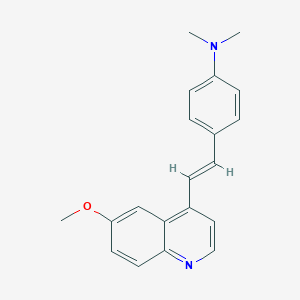
![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)

![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)
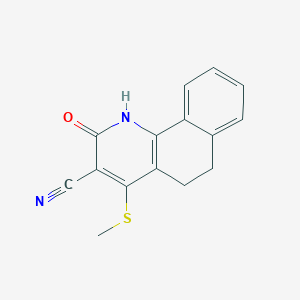
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)
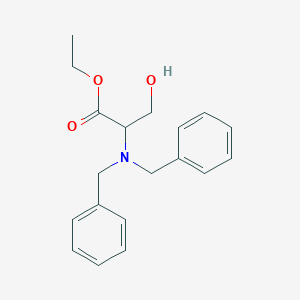
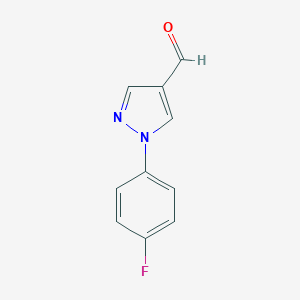
![2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B182686.png)
![[3-(Trifluoromethyl)phenoxy]acetic acid](/img/structure/B182687.png)

